molecular formula C21H19ClN2O2 B5220904 3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide

3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide

Cat. No.: B5220904
M. Wt: 366.8 g/mol
InChI Key: XLTIXAMWNRAWGJ-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a chloro group, an ethoxy group, and a pyridinylmethylphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-[(pyridin-4-yl)methyl]aniline to form the benzamide.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(4-pyridinylmethyl)benzamide: Similar structure but lacks the ethoxy group.

    3-Ethoxy-4-chloro-N-(4-pyridinylmethyl)benzamide: Similar structure but with different substitution patterns.

Uniqueness

3-Chloro-4-ethoxy-N-{4-[(pyridin-4-YL)methyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-2-26-20-8-5-17(14-19(20)22)21(25)24-18-6-3-15(4-7-18)13-16-9-11-23-12-10-16/h3-12,14H,2,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTIXAMWNRAWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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